molecular formula C10H20FN B1607792 1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine CAS No. 65785-54-8

1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine

Cat. No.: B1607792
CAS No.: 65785-54-8
M. Wt: 173.27 g/mol
InChI Key: AFICEDFPYZANJT-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine is a useful research compound. Its molecular formula is C10H20FN and its molecular weight is 173.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical Resolution and Epimerization

Optical resolution and epimerization processes have been explored using compounds similar to 1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine. For instance, the study by Kawachi et al. (1999) describes the optical resolution of a fluorosilane compound with an optically active amino group, which could be relevant to understanding the properties and applications of this compound in stereochemical manipulations and synthesis of optically active silicon compounds (Kawachi et al., 1999).

Novel Polyimides

Zhang et al. (2010) conducted research on novel polyimides derived from a specific bis(ether amine) monomer, demonstrating applications in producing materials with desirable properties such as organosolubility, optical transparency, and thermal stability. This research area may overlap with the applications of this compound in the development of new polymeric materials with specific functional properties (Zhang et al., 2010).

Fluorinated Dyes and Probes

Hecht et al. (2013) explored the development of fluorinated boron-dipyrromethene (BODIPY) dyes, which are bright and versatile probes for surface analysis. The introduction of fluorine atoms significantly enhances the photostability of these dyes. This study suggests potential applications of this compound in the synthesis of fluorinated compounds for use in analytical chemistry and materials science (Hecht et al., 2013).

Enantiopure Reagents

Rodríguez-Escrich et al. (2005) described the use of a fluorinated compound as a versatile reagent for analyzing scalemic mixtures of amines, highlighting its application in chiral resolution processes. This illustrates the potential use of this compound in the field of chiral chemistry and enantiopure synthesis (Rodríguez-Escrich et al., 2005).

Fluorination and Functionalization of Compounds

Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which is a key aspect of medicinal and agricultural chemistry. This indicates the relevance of this compound in the functionalization of organic molecules for diverse applications in chemistry (Schmitt et al., 2017).

Properties

IUPAC Name

1-fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FN/c1-7(2)10(11)12(8(3)4)9(5)6/h8-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFICEDFPYZANJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369763
Record name 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65785-54-8
Record name 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine
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1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine
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Reactant of Route 6
1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine

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